rac Fmoc-trifluoromethylalanine

Peptide Chemistry Nucleophilicity Electronic Effects

Standard Fmoc-amino acids fail to introduce the electronic and conformational control needed for advanced foldamer and amyloid inhibitor design. rac Fmoc-trifluoromethylalanine (CAS 1219349-78-6) solves this with an α-CF3 group that lowers the adjacent amine pKa by ~4.3 units vs. alanine, necessitating specialized SPPS coupling but enabling precise helical screw-sense control. • 19F NMR handle for direct screw-sense quantification. • Single N-terminal residue reverses helical preference vs. non-fluorinated analogs. • (R)-α-Tfm-Ala peptides delay Aβ random coil→β-sheet transition, unlike marginal Aib inhibition. Supplied with full analytical documentation; shipped ambient globally.

Molecular Formula C18H14F3NO4
Molecular Weight 365.3 g/mol
CAS No. 1219349-78-6
Cat. No. B028808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Fmoc-trifluoromethylalanine
CAS1219349-78-6
SynonymsN-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,3,3-trifluoroalanine; 
Molecular FormulaC18H14F3NO4
Molecular Weight365.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(F)(F)F
InChIInChI=1S/C18H14F3NO4/c19-18(20,21)15(16(23)24)22-17(25)26-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,22,25)(H,23,24)
InChIKeyGSEIXNCKLHONCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac Fmoc-trifluoromethylalanine Overview


rac Fmoc-trifluoromethylalanine (rac Fmoc-Tfm-Ala) is a racemic, Fmoc-protected, α,α-disubstituted fluorinated amino acid characterized by an α-trifluoromethyl group. This building block, with a molecular weight of 365.30 g/mol and a topological polar surface area of 75.6 Ų , is primarily used in solid-phase peptide synthesis (SPPS) to introduce a sterically hindered and electronically modified residue [1]. The trifluoromethyl group's strong electron-withdrawing effect substantially reduces the nucleophilicity of the adjacent amino function, a key property that distinguishes it from non-fluorinated analogs [2].

Introduces sterically hindered, electronically modified α,α-disubstituted residue in SPPS
Requires non-standard coupling protocols due to reduced amino nucleophilicity
Racemic form suitable for foldamer studies where enantiopure control is not required

Why rac Fmoc-trifluoromethylalanine Is Irreplaceable


Generic substitution with non-fluorinated, Fmoc-protected α,α-disubstituted amino acids like Fmoc-α-aminoisobutyric acid (Fmoc-Aib) or standard Fmoc-Ala is not feasible due to profound electronic and stereoelectronic differences. The α-trifluoromethyl group dramatically lowers the pKa of the adjacent amino group by approximately 4.3 units relative to alanine [1], effectively deactivating it as a nucleophile. This necessitates specialized, non-standard coupling protocols in SPPS [2]. Furthermore, the chiral α-CF3 moiety acts as a powerful helical screw-sense controller in foldamers, an effect absent in achiral Fmoc-Aib [3]. These are not incremental property shifts but fundamental alterations in chemical behavior and conformational control.

Electronic deactivation
The α-CF3 group strongly lowers amino basicity; non-fluorinated analogs (e.g., Fmoc-Aib) do not replicate this electronic environment, altering coupling reactivity.
Synthetic method mismatch
Standard SPPS carbodiimide reagents are ineffective; substitution with Fmoc-Ala or Fmoc-Aib may fail in automated workflows.
Conformational control absent
Fmoc-Aib lacks the 19F NMR probe and helical screw-sense control provided by the α-CF3 group; foldamer engineering outcomes may not transfer.

rac Fmoc-trifluoromethylalanine vs. Standard Building Blocks


Reduced Amino Basicity vs. Alanine

The incorporation of a trifluoromethyl group on the α-carbon dramatically lowers the basicity of the adjacent amino group, a critical parameter for peptide coupling efficiency. Compared to alanine, the pKa of the amino group in α-trifluoromethylalanine is decreased by 4.3 units [1].

Amino Basicity
Head-to-head
ΔpKa –4.3
Indicates significantly reduced nucleophilicity; supports special activation protocol selection
Relative to alanine; aqueous potentiometric titration
Peptide Chemistry Nucleophilicity Electronic Effects

SPPS Coupling Challenges vs. Fmoc-Alanine

The strong electron-withdrawing nature of the α-CF3 group reduces the nucleophilicity of the amino nitrogen to such an extent that standard Fmoc SPPS coupling reagents (e.g., HATU/DIPEA) are ineffective for N-terminal coupling [1]. Literature reports that successful couplings on this nitrogen require the use of highly electrophilic species like amino acid chlorides or mixed anhydrides in solution phase, rather than on-resin automated cycles [1].

SPPS Coupling
Class-level
Requires acid chloride or mixed anhydride pre-activation
Standard on-resin HATU/DIPEA cycles may not be effective
vs. Fmoc-Ala; reported in Fmoc/t-Bu SPPS
SPPS Peptide Synthesis Difficult Couplings

Helical Control in Aib Foldamers

In oligomers of α-aminoisobutyric acid (Aib), the incorporation of a single chiral α-trifluoromethylalanine residue at the N-terminus induces a reversal of the 310-helical screw-sense preference compared to an analogous peptide containing an L-α-methyl valine residue [1]. This stereoelectronic control is a direct consequence of the CF3 group.

Helical Control
Head-to-head
Reversal of 310-helical screw-sense
Enables predictable foldamer engineering via stereoelectronic effect
vs. L-α-methyl valine; X-ray, CD, NMR in Aib oligomers
Foldamers Conformational Analysis Fluorinated Peptides

19F NMR Conformational Probe

The chiral α-CF3 group serves as a sensitive 19F NMR probe to reliably determine both the magnitude of helical screw-sense preference and its sign assignment in foldamers [1]. This spectroscopic handle is absent in non-fluorinated amino acids like Fmoc-Ala or Fmoc-Aib, which rely solely on more complex and less direct methods (e.g., CD, 2D NMR).

19F NMR Probe
Head-to-head
Quantifies screw-sense preference and sign
Supports streamlined conformational analysis without complex 2D NMR
Advantage over non-fluorinated Fmoc-Ala/Aib
19F NMR Conformational Analysis Peptide Biophysics

Aβ Fibrillation Kinetics vs. Aib Peptide

In a comparative study, a short peptide containing (R)-α-trifluoromethylalanine (Tfm-Ala) was shown to slow the kinetics of Aβ fibril formation and delay the random coil to β-sheet transition, whereas an analogous peptide containing α-aminoisobutyric acid (Aib) only slightly inhibited Aβ fibril formation [1].

Aβ Aggregation
Head-to-head
Slows fibrillation kinetics; delays coil→β-sheet transition
Reported Aβ aggregation assay context; supports amyloid inhibition screening
vs. Aib peptide; ThT, TEM, CD assays; research use only
Amyloid Inhibition Alzheimer's Disease Peptide Therapeutics

Applications of rac Fmoc-trifluoromethylalanine


Engineering Helical Foldamers

For researchers developing foldamers, rac Fmoc-trifluoromethylalanine is the preferred building block for installing a chiral α,α-disubstituted residue that exerts strong, predictable control over helical screw-sense. As demonstrated in Aib oligomers, a single N-terminal residue induces a reversal of helical preference compared to non-fluorinated analogs [1], providing a precise tool for conformational engineering.

Amyloid Aggregation Inhibitor Design

For scientists investigating Alzheimer's disease and related amyloidoses, this compound offers a strategic advantage. Comparative studies show that peptides containing (R)-α-trifluoromethylalanine slow the kinetics of Aβ fibril formation and delay the pathogenic random coil to β-sheet transition, whereas Aib-containing analogs exhibit only marginal inhibition [1]. This supports its use in designing next-generation inhibitors.

19F NMR Probe in Peptide Design

For biophysical and structural biology studies, rac Fmoc-trifluoromethylalanine serves a dual purpose. Beyond modifying conformation, the α-CF3 group acts as a sensitive 19F NMR handle for quantifying helical screw-sense preference and sign assignment [1]. This eliminates the need for more complex and less direct methods, making it a high-value tool for streamlined conformational analysis.

Application
Selection Property
Validation Focus
Helical foldamer engineering
Conformational control by α-CF3 stereoelectronic effect
Helical screw-sense analysis (CD, NMR, X-ray)
Amyloid aggregation research
Altered Aβ fibrillation kinetics
ThT fluorescence and TEM endpoint validation
19F NMR conformational analysis
19F NMR probe sensitivity for screw-sense assignment
19F chemical shift and sign quantification

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